[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Description
This compound (CAS 90498-90-1), also known as antioxidant GA-80, is a high-molecular-weight phenolic derivative with a complex spirocyclic architecture. Its molecular formula is C₄₃H₆₄O₁₀, and it features a central 2,4,8,10-tetraoxaspiro[5.5]undecane core symmetrically substituted with two 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate groups via methylpropan-2-yl linkages . The tert-butyl and hydroxyl groups on the aromatic rings enhance steric hindrance and radical-scavenging capabilities, making it effective in preventing oxidative degradation in polymers and lubricants. Its spirocyclic structure contributes to thermal stability (decomposition temperature >300°C) and low volatility, critical for high-temperature applications .
Properties
IUPAC Name |
[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H64O10/c1-27-17-29(19-31(35(27)46)39(3,4)5)13-15-33(44)48-21-41(9,10)37-50-23-43(24-51-37)25-52-38(53-26-43)42(11,12)22-49-34(45)16-14-30-18-28(2)36(47)32(20-30)40(6,7)8/h17-20,37-38,46-47H,13-16,21-26H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRTZESQZZGAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)C2OCC3(CO2)COC(OC3)C(C)(C)COC(=O)CCC4=CC(=C(C(=C4)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H64O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052606 | |
| Record name | Sumilizer GA 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diylbis(2,2-dimethyl-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
90498-90-1 | |
| Record name | 3,9-Bis[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy]-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90498-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro(5.5)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090498901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diylbis(2,2-dimethyl-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sumilizer GA 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,9-Bi s (2- (3- (3- ter t -butyl -4-hydroxy-5-methylphenyl ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,9-BIS(2-(3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPIONYLOXY)-1,1-DIMETHYLETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077D22V7UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Sodium methoxide (0.1–0.2 equivalents) in anhydrous methanol.
- Temperature : 80–120°C under nitrogen to prevent oxidation.
- Yield : 79–87% after recrystallization from methanol.
Mechanism :
- Michael Addition : The phenol’s hydroxyl group deprotonates under basic conditions, attacking the β-carbon of methyl acrylate.
- Tautomerization : The intermediate undergoes H-1,5 migration to form the thermodynamically stable propanoate.
Challenges :
- Steric hindrance from tert-butyl groups reduces reaction rates.
- Side reactions include oligomerization of methyl acrylate at elevated temperatures.
Preparation of the Spiro[5.5]Undecane Diol Core
The spirocyclic core is synthesized via acid-catalyzed acetalization, as described for 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). Modifications include using 2-methyl-1,3-propanediol instead of pentaerythritol to introduce branched substituents.
Protocol:
- Reactants : 2-methyl-1,3-propanediol and glutaraldehyde (1:2 molar ratio).
- Catalyst : Oxalic acid (pH 3–5).
- Conditions : Reflux for 19 hours with azeotropic water removal using toluene.
- Yield : 79% after vacuum distillation.
Key Parameters :
- Water Removal : Critical for shifting equilibrium toward acetal formation.
- Stabilizers : Hydroquinone (0.1 wt%) prevents aldehyde polymerization.
Esterification of the Spirocyclic Diol
The final step involves esterifying the spiro diol with 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoic acid. US5081280A describes esterification using acyl chlorides or in situ activation with coupling agents.
Steglich Esterification:
- Activation : Propanoic acid (2.2 equivalents) is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Reaction : Activated acid reacts with the spiro diol in dichloromethane at 25°C for 24 hours.
- Yield : 68–72% after column chromatography.
Optimization Insights :
- Excess acylating agent (2.2 equivalents) ensures complete di-esterification.
- DMAP accelerates the reaction by stabilizing the intermediate oxazolium ion.
Integrated Synthetic Workflow
| Step | Reactants | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| 1 | 2-tert-Butyl-4-methylphenol + methyl acrylate | NaOMe, 120°C, N₂ | 79% | Steric hindrance |
| 2 | 2-Methyl-1,3-propanediol + glutaraldehyde | Oxalic acid, reflux | 79% | Water removal |
| 3 | Spiro diol + propanoic acid | DCC/DMAP, 25°C | 72% | Purification |
Analytical Characterization
- NMR : ¹H NMR confirms ester linkage (δ 4.2–4.4 ppm, –OCO–) and spiroacetal protons (δ 5.1–5.3 ppm).
- HPLC : Purity >98% achieved via recrystallization.
- Thermal Stability : Decomposition onset at 280°C (TGA), suitable for high-temperature applications.
Industrial-Scale Considerations
- Cost Drivers : Sodium methoxide and DCC contribute to 60% of raw material costs.
- Green Chemistry : Substituting DCC with enzymatic catalysis (e.g., lipases) reduces waste.
Chemical Reactions Analysis
[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them.
Reduction: It can reduce peroxides formed during polymer degradation.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents like phosphites. .
Scientific Research Applications
[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is widely used in scientific research and industry for its antioxidant properties. Its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and usage.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Utilized in the production of plastics, rubbers, and other polymers to improve their thermal and oxidative stability .
Mechanism of Action
The mechanism of action of [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate involves the stabilization of free radicals formed during polymer degradation. It donates hydrogen atoms to free radicals, converting them into more stable molecules. This process prevents the propagation of radical-induced degradation. The molecular targets include free radicals and peroxides, and the pathways involved are primarily related to radical stabilization and reduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous antioxidants and stabilizers are summarized below:
Table 1: Structural and Physicochemical Properties
Functional Performance
Antioxidant Efficiency: GA-80 outperforms linear esters like the octadecyl derivative (Table 1, ) in long-term oxidative resistance due to its bulky spirocyclic core, which reduces molecular mobility and prolongs radical scavenging . Irganox 1010, with four phenolic groups, exhibits superior activity in polyolefins but suffers from higher migration rates compared to GA-80’s rigid structure .
UV Stabilization :
- The benzotriazole-containing analog (Table 1, ) combines antioxidant and UV-absorbing properties, making it suitable for outdoor applications. However, GA-80 lacks UV activity, necessitating co-additives in sunlight-exposed environments .
Solubility and Compatibility: GA-80’s moderate LogP (8.2) ensures compatibility with non-polar matrices like polyethylene, whereas the octadecyl ester’s high LogP (10.5) limits its use in polar systems .
Similarity Analysis
Using Tanimoto coefficients (Tc) and Morgan fingerprints (), GA-80 shows:
- Tc = 0.65 with Irganox 1010 (shared tert-butylphenol motifs).
- Tc = 0.45 with the benzotriazole analog (divergent core structures) .
Biological Activity
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, commonly referred to as Antioxidant 245, is a compound widely studied for its biological activity, particularly in the context of its antioxidant properties and potential applications in food and polymer industries. This article delves into its biological activity, including mechanisms of action, safety assessments, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C34H50O8
- Molecular Weight : 586.76 g/mol
- CAS Number : 36443-68-2
- Purity : >95% (HPLC)
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of tert-butyl groups enhances its stability and solubility in various environments.
Antioxidant Properties
Antioxidant 245 acts primarily as a radical scavenger, neutralizing free radicals that can cause oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The antioxidant mechanism involves:
- Hydrogen Atom Transfer : The compound donates hydrogen atoms to free radicals, stabilizing them.
- Electron Transfer : It can also engage in electron transfer reactions, further reducing oxidative stress.
Safety and Toxicity Assessments
A significant aspect of the biological activity of Antioxidant 245 is its safety profile. The European Food Safety Authority (EFSA) conducted a risk assessment for its use as a food additive. The findings indicated that the compound poses no safety concern for consumers when used within specified limits (maximum content of 50 mg/kg in polyolefins) .
1. In Vivo Studies
A study published in Food Chemistry evaluated the efficacy of Antioxidant 245 in preventing lipid peroxidation in various food matrices. The results demonstrated a significant reduction in oxidative degradation when the antioxidant was incorporated into fatty foods, suggesting its potential as a preservative .
2. Polymer Applications
Research highlighted Antioxidant 245's role in enhancing the thermal stability of polymers. In a case study involving polyolefins, the addition of this antioxidant improved the material's resistance to thermal degradation during processing at high temperatures .
Comparative Analysis of Antioxidants
| Property | Antioxidant 245 | Other Common Antioxidants |
|---|---|---|
| Mechanism | Radical scavenging | Radical scavenging |
| Application | Food preservation, polymer stability | Food preservation, cosmetics |
| Safety Profile | Safe at specified limits | Varies by compound |
| Molecular Weight | 586.76 g/mol | Varies |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, considering its spirocyclic and polyfunctional structure?
- Answer : The synthesis requires multi-step protocols, including:
- Spirocyclic Core Formation : Use acid-catalyzed cyclization of diols with ketones to form the 2,4,8,10-tetraoxaspiro[5.5]undecane moiety. Computational reaction path searches (e.g., via quantum chemical calculations) can optimize transition states and intermediates .
- Esterification : Couple the phenolic propanoate groups via Steglich esterification (DCC/DMAP) under anhydrous conditions. Monitor reaction progress via FT-IR for carbonyl peak shifts .
- Purification : Employ silica gel chromatography followed by recrystallization in ethyl acetate/hexane mixtures. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify tert-butyl groups (δ 1.3–1.4 ppm), phenolic hydroxyls (broad singlet at δ 5–6 ppm), and ester carbonyls (δ 170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with < 3 ppm error.
- X-ray Crystallography : If single crystals are obtainable, resolve the spirocyclic geometry and substituent orientation .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Answer : Stability studies should assess:
- Hydrolytic Degradation : Expose the compound to buffers at pH 2–10 (37°C, 24–72 hrs). Monitor ester bond cleavage via HPLC (retention time shifts).
- Oxidative Stress : Use HO (3–30%) to evaluate phenolic group oxidation. Track UV-Vis absorbance changes at λ~270 nm .
- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent hydrolysis and oxidation .
Advanced Research Questions
Q. How can computational modeling elucidate the antioxidant mechanism of this compound?
- Answer :
- DFT Calculations : Model the H-atom transfer (HAT) and single-electron transfer (SET) mechanisms for phenolic O–H bonds. Compare bond dissociation energies (BDEs) with reference antioxidants (e.g., BHT, α-tocopherol) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability and radical scavenging efficacy .
- Validation : Correlate computational results with experimental DPPH/ABTS assays at varying concentrations (10–100 μM) .
Q. What experimental strategies resolve contradictions in reported degradation kinetics under thermal stress?
- Answer :
- Controlled Thermoanalytical Studies : Perform TGA-DSC to identify decomposition temperatures. Use Arrhenius plots (k vs. 1/T) to model activation energy (E).
- Isothermal Stability Tests : Incubate samples at 40–80°C and quantify degradation products via LC-MS. Adjust for humidity using sealed desiccators .
- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., residual solvents, crystallinity) causing variability across studies .
Q. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?
- Answer :
- Reaction Parameter Screening : Use platforms like ICReDD to integrate quantum mechanics (QM) and machine learning (ML). Train models on variables (e.g., solvent polarity, catalyst loading) to predict yields .
- Real-Time Process Control : Implement AI-enabled sensors (e.g., inline FT-IR) to dynamically adjust stirring rates or temperatures during esterification .
- Case Study : A 2024 study reduced spirocyclic synthesis time by 40% via AI-optimized microwave-assisted heating .
Methodological Notes
- Synthesis Optimization : Prioritize protecting groups (e.g., tert-butyldimethylsilyl) for phenolic hydroxyls to prevent side reactions during esterification .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to mitigate structural misassignments, especially for stereochemical centers .
- Ethical Compliance : Adhere to green chemistry principles (e.g., solvent recovery) and dispose of waste via certified agencies due to potential ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
